(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to amination using reagents such as ammonia or primary amines under controlled conditions to yield the desired amine compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The amination step can be optimized using high-pressure reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Cyclopropane carboxylic acids or ketones.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amines.
Medicine: Explored for its potential therapeutic effects, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pseudoephedrine: A chiral amine with a similar structure but different pharmacological properties.
Ephedrine: Another chiral amine with stimulant effects.
Phenylpropanolamine: Structurally related but with distinct biological activities.
Uniqueness
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct stereochemical properties
Properties
Molecular Formula |
C5H12ClN |
---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
(1S,2S)-1,2-dimethylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H/t4-,5-;/m0./s1 |
InChI Key |
HVUARDGLRTWCRW-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@H]1C[C@]1(C)N.Cl |
Canonical SMILES |
CC1CC1(C)N.Cl |
Origin of Product |
United States |
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